N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an indolinone moiety with a benzo[d][1,3]dioxole ring, making it a promising candidate for various biological activities, particularly in anticancer research .
Mechanism of Action
Target of Action
The primary target of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is microtubules and their component protein, tubulin . Microtubules are a crucial part of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division .
Mode of Action
This compound interacts with its target by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting several biochemical pathways. The most significant of these is the cell cycle , particularly the mitotic phase . By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing apoptosis in cancer cells, the compound can help to control the growth and spread of tumors .
Biochemical Analysis
Biochemical Properties
N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context. For instance, it has been reported that this compound shows notable cytotoxicity toward human cancer cell lines . This suggests that it may interact with key proteins involved in cell growth and division .
Cellular Effects
In cellular contexts, this compound has been found to have significant effects on various types of cells and cellular processes . For example, it has been reported to exhibit cytotoxicity toward several human cancer cell lines, including colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may interact with key enzymes regulating apoptosis responses, such as caspase-3 .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits notable cytotoxicity toward various human cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process. One common method includes the following steps :
Formation of the Indolinone Core: The indolinone core can be synthesized via a cyclization reaction of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Ring: The benzo[d][1,3]dioxole ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzo[d][1,3]dioxole boronic acid and a halogenated indolinone derivative.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the intermediate product with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness :
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Similar Compounds
Indolinone Derivatives: Compounds with similar indolinone cores but different substituents.
Benzo[d][1,3]dioxole Derivatives: Compounds with the benzo[d][1,3]dioxole ring but different functional groups.
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Uniqueness
- The combination of the indolinone and benzo[d][1,3]dioxole moieties in a single molecule provides a unique structural framework that enhances its biological activity.
- Its ability to target multiple pathways and molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-7-10-5-11(2-3-12(10)18-15)17-16(20)9-1-4-13-14(6-9)22-8-21-13/h1-6H,7-8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJKOXSMKNBJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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